(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines
Preparation Methods
The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the protection of amine groups using carbamate functional groups. One common method is the use of tert-butyl chloroformate and an amine to form the carbamate. The reaction conditions often involve mild bases and solvents such as dichloromethane . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Scientific Research Applications
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can modulate the activity of enzymes or receptors by altering their conformation or blocking active sites. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar compounds to (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group used in peptide synthesis.
Carboxybenzyl (CBz) carbamate: Used in organic synthesis and peptide chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other carbamates.
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXSZUARJIXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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